- Preparation of dihydropyrimidine derivatives as selective antagonists for human α1A-adrenergic receptors., World Intellectual Property Organization, , ,
Cas no 971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity))

971-34-6 structure
Productnaam:N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzamide,N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
- 2758169
- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)
- N-(1-benzylpiperidin-4-yl)benzamide
- 1-Benzyl-4-benzamidopiperidine
- 4-Benzamido-1-benzyl-piperidin
- N-benzyl-4-benzamidopiperidine
- 1-Benzyl-4-(phenylcarboxamido)piperidine
- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide (ACI)
- Piperidine, 4-benzamido-1-benzyl- (7CI, 8CI)
- 1-Benzylpiperidin-4-yl benzamide
- N-(1-Benzyl-4-piperidinyl)benzamide
- N-(1-Benzyl-4-piperidyl)benzamide
- EINECS 213-538-8
- MLS001182250
- N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)
- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide
- BDBM50250266
- 1-benzyl-4-benzamido-piperidine
- Oprea1_804305
- N-[1-(BENZYL)-PIPERIDIN-4-YL]BENZAMIDE
- N-(1-(Benzyl)-4-piperidyl)benzamide
- HMS2880E21
- AG-690/12883814
- NCGC00246644-01
- HMS559B10
- Oprea1_272991
- ChemDiv2_000250
- CHEMBL1603838
- NX9VGZ9SAE
- N-(1-Benzyl-4-piperidinyl)benzamide #
- DTXSID00242701
- N1-(1-Benzyl-4-piperidyl)benzamide
- STK007131
- Cambridge id 5357691
- CS-0289939
- N-[1-(BENZYL)-4-PIPERIDYL]BENZAMIDE
- SMR000567875
- SR-01000630966-1
- HMS1369L08
- CCG-40855
- Maybridge1_006192
- 971-34-6
- SCHEMBL694949
- DB-255532
- 12N-312S
- NS00042945
- AB00082791-01
- N-[1-(phenylmethyl)piperidin-4-yl]benzamide
- Z32353754
- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-
- N-(1-Benzyl-piperidin-4-yl)-benzamide
- AKOS000671616
- N-(1-Benzyl-4-piperidyl)benzamide; Indoramin Hydrochloride Imp. B (BP); Indoramin Hydrochloride Impurity B; Indoramin Impurity B
-
- Inchi: 1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)
- InChI-sleutel: LDGORKJXEGHFBK-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)NC1CCN(CC2C=CC=CC=2)CC1
Berekende eigenschappen
- Exacte massa: 294.17300
- Monoisotopische massa: 294.173213
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 337
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 32.3
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 483.9°Cat760mmHg
- Vlampunt: 246.5°C
- Brekindex: 1.61
- Oplosbaarheid: Very slightly soluble (0.5 g/l) (25 º C),
- PSA: 35.83000
- LogboekP: 3.59370
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | B288670-50mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |
971-34-6 | 50mg |
$ 207.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503517-50mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |
971-34-6 | 50mg |
¥2858.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360609-50mg |
n-(1-Benzylpiperidin-4-yl)benzamide |
971-34-6 | 90% | 50mg |
¥2676.00 | 2024-04-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-503517-50 mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |
971-34-6 | 50mg |
¥2,858.00 | 2023-07-10 | ||
TRC | B288670-500mg |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |
971-34-6 | 500mg |
$ 1642.00 | 2023-04-18 |
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,3-Dimethylimidazolium iodide Solvents: Tetrahydrofuran ; 20 min, rt
1.2 30 min, rt
1.2 30 min, rt
Referentie
- An Efficient Catalytic Amidation of Esters Promoted by N-Heterocyclic CarbenesSynthesis, 2019, 51(7), 1595-1602,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt
Referentie
- Preparation of piperidinylpropylaminocarbonyldihydropyrimidones and related compounds as selective adrenergic α1A receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referentie
- Desulfonylation of amides using samarium iodideSynlett, 1997, (3), 271-272,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
Referentie
- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugsBioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2303-2306,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt
1.2 overnight, rt
1.2 overnight, rt
Referentie
- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's diseaseJournal of Enzyme Inhibition and Medicinal Chemistry, 2016, , 41-53,
Synthetic Routes 7
Reactievoorwaarden
Referentie
- Microwave-assisted solvent-free parallel synthesis of thioamidesTetrahedron Letters, 2000, 41(41), 7947-7950,
Synthetic Routes 8
Reactievoorwaarden
Referentie
- 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptorsBioorganic & Medicinal Chemistry Letters, 1999, 9(9), 1285-1290,
Synthetic Routes 9
Reactievoorwaarden
Referentie
- Novel aromatic piperazines derived from substituted cycloazanes, method for preparing same, pharmaceutical compositions, and use thereof as drugs, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reactievoorwaarden
Referentie
- Process for preparing 4-acylamino-piperidine derivatives, United Kingdom, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 10 °C; 1 h, rt
Referentie
- Preparation of O-substituted hydroxycumaranone derivatives as antitumor and antimetastatic agents, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reactievoorwaarden
Referentie
- Preparation of N-benzylpiperidine compounds as antiarrhythmics, European Patent Organization, , ,
Synthetic Routes 13
Reactievoorwaarden
Referentie
- 1-(4-Aminopiperidino)-3,4-dihydroisoquinolines, Federal Republic of Germany, , ,
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Raw materials
- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-N-(phenylsulfonyl)-
- 1-(Phenylmethyl)-4-piperidinamine
- 4-Nitrophenyl benzoate
- Benzoic acid
- Benzoyl chloride
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Preparation Products
N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Gerelateerde literatuur
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
4. Book reviews
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)) Gerelateerde producten
- 33953-37-6(N-(Piperidin-4-yl)benzamide)
- 776-75-0(1-Benzoylpiperidine)
- 2229438-42-8(1-(3-bromo-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 1558222-78-8(3-2-(methoxycarbonyl)phenylbutanoic acid)
- 888449-07-8(N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide)
- 2034354-12-4(N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide)
- 1158552-64-7(2-(pyrimidin-2-ylsulfanyl)aniline hydrochloride)
- 1342123-51-6(2-(dimethyl-1H-1,2,4-triazol-5-yl)azepane)
- 2680835-42-9(6-chloro-8-acetamidoimidazo1,2-apyrazine-3-carboxylic acid)
- 2639403-61-3(Ethyl 5-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylate)
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
